molecular formula C10H12F3NO2 B13058802 (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13058802
M. Wt: 235.20 g/mol
InChI Key: NLUVRNHIPQPEQO-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of the trifluoromethoxy group and the chiral centers contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-(trifluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through reductive amination, using reagents like ammonium formate and palladium on carbon as a catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
  • (1S)-1-[2-(trifluoromethoxy)phenyl]propan-1-amine

Uniqueness

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is unique due to its specific chiral configuration and the presence of both an amino and an alcohol functional group

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1

InChI Key

NLUVRNHIPQPEQO-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.